molecular formula C19H19NO6S B1671868 Indeglitazar CAS No. 835619-41-5

Indeglitazar

Cat. No. B1671868
M. Wt: 389.4 g/mol
InChI Key: YMPALHOKRBVHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indeglitazar, also known as PPM-204 and PLX-204, is an orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist for all three PPAR subtypes alpha (α), delta (δ) and gamma . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

The molecular structure of Indeglitazar is characterized by a co-crystallographic characterization with each of the 3 PPARs. This reveals the structural basis for its PPAR pan-activity and its partial agonistic response toward PPARγ . The chemical formula of Indeglitazar is C19H19NO6S .

Scientific Research Applications

Scientific Research Applications of Indeglitazar

Scaffold-based Discovery of Indeglitazar Indeglitazar is identified as a potent anti-diabetic agent developed using a scaffold-based discovery approach. It selectively modulates the activities of peroxisome proliferator-activated receptors (PPARs) - PPARα, PPARγ, and PPARδ. Its partial agonism toward PPARγ differentiates it from full PPARγ agonists, aiming to reduce associated side effects. Indeglitazar exhibited significant effects on metabolic parameters such as glucose, triglycerides, cholesterol, body weight, and other factors in obesity and diabetes animal models. It has progressed to Phase II clinical evaluations for Type 2 diabetes mellitus (T2DM) (Artis et al., 2009).

Bioavailability Enhancement of Oxeglitazar A study aimed at enhancing the bioavailability of Oxeglitazar, a poorly water-soluble active substance, used the Supercritical Antisolvent (SAS) process. The research focused on improving the dissolution kinetics of Oxeglitazar by formulating it with various solubilizing excipients. The findings indicate that SAS formulations exhibit significantly greater dissolution rates compared to unprocessed drugs, demonstrating a method to improve the bioavailability of active substances like Oxeglitazar (Majerik et al., 2007).

Lead Discovery Tailoring Nuclear Receptor Activation

Indeglitazar's development is also highlighted as a case study in drug design for targeting nuclear receptors. The drug activates all three PPAR receptors and has shown beneficial effects in rodent models of diabetes on parameters such as glucose and lipid levels, and weight loss. Indeglitazar's less potent stimulation of adiponectin response, compared to full PPARγ agonists like rosiglitazone, may link to reduced weight gain, a side effect observed with glitazones. This research underlines the potential of indeglitazar in addressing multiple risk factorsin patients with diabetes, reducing the need for polypharmacy and its associated risks. The study of Indeglitazar provides insights into the design of drugs that can modulate receptor activation levels, offering potential treatments for metabolic disorders (Kirkpatrick, 2009).

Safety And Hazards

When handling Indeglitazar, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Indeglitazar has shown strong beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters in animal models of obesity and diabetes. It has now progressed to Phase II clinical evaluations for Type 2 diabetes mellitus (T2DM) . Future clinical trials of Indeglitazar will further establish its place in the management of diabetes, dyslipidemia, and associated cardiovascular risk .

properties

IUPAC Name

3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPALHOKRBVHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003567
Record name 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeglitazar

CAS RN

835619-41-5
Record name Indeglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835619415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indeglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMC809G4ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the methyl ester 5 (830 mg, 2.06 mmol) in tetrahydrofuran (15 mL) was added an aqueous solution of potassium hydroxide (5 mL of 1M) and stirred at room temperature for 5 h. The acid 1 was isolated by neutralizing the reaction mixture by aqueous hydrochloric acid, extracting the product with ethyl acetate, drying over anhydrous magnesium sulfate, evaporating under reduced pressure, and purifying using flash chromatography with 5% methanol in dichloromethane to afford a white solid (697.5 mg, 91%; M−1=373.1).
Name
methyl ester
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-[1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indol-3-yl]-acrylic acid 118 (1.0 g, 2.6 mmol) dissolved in THF (14 mL), Pd/C (67 mg) was added in one portion. The solution was attached to the Parr hydrogenator. The reaction was allowed to proceed overnight at 20-22 psi. The solution was filtered over celite, and the palladium-celite pad was washed with ethyl acetate (40 mL), and methanol (20 mL). The combined washes/solution was evaporated under reduced pressure to afford straw colored oil that solidified after cooling under high vacuum. The crude was triturated with diethyl ether to leave behind off white solid as product 1. (0.620 g, 62%) 1H NMR (DMSO) δ 7.86 (d, J=9.2 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 6.92 (dd, J=2.4 Hz, 9.2 Hz, 1H), 6.88 (s, 1H), 6.83 (d, J=9.2 Hz, 2H), 3.76 (s, 3H), 2.96 (t, J=7.6 Hz, 14.8 Hz, 2H), 2.74 (t, J=7.6 Hz, 14.8 Hz, 2H) (M−1=388.6).
Name
3-[1-(4-Methoxy benzenesulfonyl)-5-methoxy-1H-indol-3-yl]-acrylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
COC(=O)CCc1cn(S(=O)(=O)c2ccc(OC)cc2)c2ccc(OC)cc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indeglitazar
Reactant of Route 2
Indeglitazar
Reactant of Route 3
Indeglitazar
Reactant of Route 4
Indeglitazar
Reactant of Route 5
Indeglitazar
Reactant of Route 6
Indeglitazar

Citations

For This Compound
209
Citations
DR Artis, JJ Lin, C Zhang, W Wang… - Proceedings of the …, 2009 - National Acad Sciences
… To further assess the role that each PPAR isoform plays in the pharmacological activity of indeglitazar, we performed metabolomic analyses of mice treated with indeglitazar (Table S1). …
Number of citations: 162 www.pnas.org
L Chen, Y Chen, B Wang, Z Yang, Z Cai… - Bioorganic & Medicinal …, 2023 - Elsevier
… Mechanistic studies further revealed that I-1 exerts stronger effects than Indeglitazar on the … exerted better therapeutic effect than that of Indeglitazar. With the above attractive efficacy, …
Number of citations: 2 www.sciencedirect.com
HS Cheng, WR Tan, ZS Low, C Marvalim… - International journal of …, 2019 - mdpi.com
… The developmental status of indeglitazar is possibly halted, considering that the original developing company (Plexxikon) has been acquired by another pharmaceutical company (…
Number of citations: 168 www.mdpi.com
ND Oakes, P Thalén, T Hultstrand… - American Journal …, 2005 - journals.physiology.org
Insulin resistance, impaired glucose tolerance, high circulating levels of free fatty acids (FFA), and postprandial hyperlipidemia are associated with the metabolic syndrome, which has …
Number of citations: 46 journals.physiology.org
J Zhao, Y Sun, C Yuan, T Li, Y Liang, H Zou, J Zhang… - Food & Function, 2023 - pubs.rsc.org
As a natural pigment in food, quercetin possesses multiple biological activities and plays a crucial role in regulating metabolic syndrome. Herein, we aim to explore the potential …
Number of citations: 2 pubs.rsc.org
P Kirkpatrick - Nature Reviews Drug Discovery, 2009 - nature.com
… In rodent models of diabetes, indeglitazar had strong … full PPARγ agonist rosiglitazone, indeglitazar was less potent in … On the basis of this promising therapeutic profile, indeglitazar has …
Number of citations: 3 www.nature.com
HR Lin - Medicinal Chemistry Research, 2015 - Springer
… structure–activity relationship of indeglitazar derivatives also indicated that the addition of hydrophobic substituent on the indole-N1 of indeglitazar derivatives enhanced their PPARγ …
Number of citations: 2 link.springer.com
M Nessaib, A Djahoudi, A Seridi, H Akkari, NE Aouf… - …, 2011 - researchgate.net
… Indeglitazar has now progressed to Phase II clinical evaluations. 4-azidomethyl-7-methylcoumarin-6-sulfonamide 5 is a novel sulfonamide containing 4-azidomethylcoumarin with a …
Number of citations: 1 www.researchgate.net
SV Reddy, GM Rao, BV Kumar, KN Reddy… - …, 2014 - pubs.rsc.org
… Indeglitazar (A, Fig 1), a sulfonamide based PPAR pan-active anti-diabetic agent, has been … -active anti-diabetic agent indeglitazar A and another anti-diabetic drug glibenclamide C. …
Number of citations: 13 pubs.rsc.org
RK Petersen, KB Christensen… - Journal of computer …, 2011 - Springer
… on a recently discovered partial PPARγ agonist, Indeglitazar [40], which overlapped with the … with the propionic acid side chain of Indeglitazar, whereas the hydrophobic features of the …
Number of citations: 64 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.